N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline
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Description
“N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline” is a metabolite of Flutamide . It is also known as FLU-1-N-OH . It is an organic intermediate that can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 3-trifluoromethylaniline with nitric acid in the presence of sulfuric acid . The reaction is carried out at a temperature of 0-5°C and the reaction mixture is stirred for a few hours .Molecular Structure Analysis
The molecular formula of “this compound” is C7H5F3N2O3 . The molecular weight is 222.12 .Chemical Reactions Analysis
“this compound” is a metabolite of Flutamide . It can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials .Safety and Hazards
“N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin or if inhaled . It is advised to wash face, hands and any exposed skin thoroughly after handling, avoid eating, drinking or smoking when using this product, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)5-3-4(11-13)1-2-6(5)12(14)15/h1-3,11,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOPFNZFBGHBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NO)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675949 |
Source
|
Record name | N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904328-95-6 |
Source
|
Record name | N-Hydroxy-4-nitro-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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